4-(Cyclopropylmethoxy)-3-ethynylbenzoic acid
Description
4-(Cyclopropylmethoxy)-3-ethynylbenzoic acid is a substituted benzoic acid derivative characterized by a cyclopropylmethoxy group at the 4-position and an ethynyl group at the 3-position of the aromatic ring. Its molecular formula is C₁₃H₁₂O₃, with a molecular weight of 216.24 g/mol (calculated from C=12, H=1, O=16).
Properties
Molecular Formula |
C13H12O3 |
|---|---|
Molecular Weight |
216.23 g/mol |
IUPAC Name |
4-(cyclopropylmethoxy)-3-ethynylbenzoic acid |
InChI |
InChI=1S/C13H12O3/c1-2-10-7-11(13(14)15)5-6-12(10)16-8-9-3-4-9/h1,5-7,9H,3-4,8H2,(H,14,15) |
InChI Key |
VRKBSFMBHVNHAM-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C(C=CC(=C1)C(=O)O)OCC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopropylmethoxy)-3-ethynylbenzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Alkylation: The starting material, 3-hydroxy-4-halogenated benzaldehyde, undergoes alkylation to introduce the cyclopropylmethoxy group.
Hydroxylation: The intermediate product is then subjected to hydroxylation to form the corresponding hydroxyl compound.
Alkylation: A second alkylation step introduces the ethynyl group.
Oxidation: Finally, the compound is oxidized to form 4-(Cyclopropylmethoxy)-3-ethynylbenzoic acid.
Industrial Production Methods
Industrial production methods for 4-(Cyclopropylmethoxy)-3-ethynylbenzoic acid are designed to optimize yield and purity while minimizing costs and environmental impact. These methods often involve the use of advanced catalytic processes and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclopropylmethoxy)-3-ethynylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
4-(Cyclopropylmethoxy)-3-ethynylbenzoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 4-(Cyclopropylmethoxy)-3-ethynylbenzoic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the phosphorylation of Smad2/3 proteins, which are involved in the TGF-β1 signaling pathway. This inhibition can prevent the epithelial-mesenchymal transition (EMT) process, which is implicated in various pathological conditions such as fibrosis and cancer .
Comparison with Similar Compounds
Structural and Molecular Comparisons
Table 1: Structural and Molecular Properties of Selected Benzoic Acid Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (Position) | Key Features |
|---|---|---|---|---|
| 4-(Cyclopropylmethoxy)-3-ethynylbenzoic acid | C₁₃H₁₂O₃ | 216.24 | Cyclopropylmethoxy (4), Ethynyl (3) | High steric bulk; potential for π-π interactions and metabolic stability |
| 3-Ethynyl-4-methoxybenzoic acid | C₁₀H₈O₃ | 176.17 | Methoxy (4), Ethynyl (3) | Smaller alkoxy group; lower molecular weight |
| 4-Ethoxy-3-ethynylbenzoic acid | C₁₁H₁₀O₃ | 190.20 | Ethoxy (4), Ethynyl (3) | Increased lipophilicity compared to methoxy analog |
| 3-Chloro-4-(cyclopropylmethoxy)benzoic acid | C₁₁H₁₁ClO₃ | 226.66 | Cyclopropylmethoxy (4), Chloro (3) | Electrophilic chloro group enhances reactivity |
| 4-Hydroxybenzoic acid | C₇H₆O₃ | 138.12 | Hydroxy (4) | High polarity; limited membrane permeability |
| 4-(Cyclopentyloxy)-3-ethoxybenzoic acid | C₁₄H₁₈O₄ | 250.29 | Cyclopentyloxy (4), Ethoxy (3) | Larger cycloalkyl group; increased steric hindrance |
Key Observations :
- Electronic Properties : Ethynyl groups introduce electron-withdrawing effects, which may influence acidity (pKa) and reactivity in coupling reactions. Chloro substituents (e.g., in 3-chloro-4-(cyclopropylmethoxy)benzoic acid) enhance electrophilicity .
- Lipophilicity : Ethoxy and cyclopentyloxy groups increase lipophilicity compared to methoxy or hydroxy substituents, impacting solubility and bioavailability .
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